(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5
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Overview
Description
(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5 is a complex organic compound with a unique structure that includes a pyranoindolizine core
Mechanism of Action
Target of Action
The primary targets of (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5 are currently unknown. This compound is a derivative of indolizine, a nitrogen-containing heterocycle . Some indolizine derivatives have been found to exhibit a variety of biological activities, including as potential inhibitors of vascular endothelial growth factor (VEGF) and for neuropilin-1 (NRP1) synergy .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other indolizine derivatives .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are currently unknown. These properties are crucial for understanding the bioavailability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5 typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5 serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with specific biological targets makes it a candidate for therapeutic agents.
Industry
In industrial applications, this compound can be used in the synthesis of materials with specific properties. Its role as an intermediate in the production of other chemicals highlights its importance in various manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
- ®-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
Uniqueness
Compared to similar compounds, (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5 stands out due to its specific stereochemistry and deuterium labeling. These features can influence its reactivity, stability, and interactions with biological targets, making it a unique and valuable compound for research and industrial applications.
Properties
CAS No. |
1346617-23-9 |
---|---|
Molecular Formula |
C13H13NO5 |
Molecular Weight |
268.28 |
IUPAC Name |
(4S)-4-hydroxy-4-(1,1,2,2,2-pentadeuterioethyl)-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10-trione |
InChI |
InChI=1S/C13H13NO5/c1-2-13(18)8-5-9-10(15)3-4-14(9)11(16)7(8)6-19-12(13)17/h5,18H,2-4,6H2,1H3/t13-/m0/s1/i1D3,2D2 |
InChI Key |
IGKWOGMVAOYVSJ-LZEHPYLUSA-N |
SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O |
Synonyms |
(S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5; (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5 |
Origin of Product |
United States |
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